2-[(Trifluoromethoxy)methyl]piperidine
Overview
Description
“2-[(Trifluoromethoxy)methyl]piperidine” is a chemical compound with the CAS Number: 2244088-33-1 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 2-((trifluoromethoxy)methyl)piperidine hydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-3-1-2-4-11-6;/h6,11H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Identification of Related Substances in Drug Synthesis : In the synthesis of certain drugs, related substances of 2-[(Trifluoromethoxy)methyl]piperidine have been identified and characterized. These substances were detected at trace levels in certain drug substances and characterized using techniques like NMR, FT-IR, and HRMS. This research is significant for understanding the impurities and intermediates in drug synthesis (Jayachandra et al., 2018).
Inhibitors of Soluble Epoxide Hydrolase : Research has identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. The trifluoromethyl group in these compounds is essential for high potency and selectivity. These findings are crucial for the development of novel pharmaceuticals (Thalji et al., 2013).
Synthesis and Characterization in Chemistry : Piperidine derivatives, including those with trifluoromethyl groups, have been synthesized and characterized for their structural and chemical properties. These compounds are of interest due to their potential biological activity and antioxidant properties, indicating their utility in medicinal chemistry (Ulaş, 2020).
Corrosion Inhibition Properties : Piperidine derivatives have been studied for their corrosion inhibition properties on iron. This research is significant for industrial applications where corrosion prevention is critical (Kaya et al., 2016).
Spectroscopic Study for Pharmaceutical Applications : Substituted piperidine derivatives, including those with a trifluoromethyl group, have been studied using one- and two-dimensional NMR experiments. This research aids in the stereostructural elucidation of compounds, which is crucial for pharmaceutical research (Cholli & Pennino, 1988).
CO2 Absorption Characteristics : Functionalised piperidine derivatives have been investigated for their reaction with CO2. This research is important for understanding the chemical reactions of these compounds and their potential applications in carbon capture technologies (Robinson et al., 2011).
Safety and Hazards
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .
Properties
IUPAC Name |
2-(trifluoromethoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)12-5-6-3-1-2-4-11-6/h6,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXMZHXLXHFGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283600 | |
Record name | 2-[(Trifluoromethoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208080-29-8 | |
Record name | 2-[(Trifluoromethoxy)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Trifluoromethoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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